molecular formula C17H18N6O3 B2988806 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-45-8

3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2988806
CAS No.: 2034561-45-8
M. Wt: 354.37
InChI Key: TUSFXWBDJYLPLL-UHFFFAOYSA-N
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Description

3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound. It finds applications in various fields of science and technology due to its unique chemical structure, which offers potential for numerous reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile generally involves multi-step organic synthesis processes. Key steps include:

  • Synthesis of the pyrimidine ring via condensation reactions.

  • Formation of the pyrazine ring.

  • Introduction of substituent groups through specific reactions such as nucleophilic substitution or acylation.

Industrial Production Methods: : Industrial production methods include large-scale organic synthesis techniques that ensure high yield and purity of the product. These methods often involve automated reactors and continuous flow processes to maintain consistent reaction conditions and optimal production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions to form corresponding oxides.

  • Reduction: : Reduction reactions typically target specific functional groups within the molecule.

  • Substitution: : Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution reagents: : Halogenated compounds, alkylating agents.

Major Products: : Depending on the reaction conditions and reagents, the compound can form various derivatives with modified chemical properties, enhancing its utility in different applications.

Scientific Research Applications

3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has diverse applications in:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Its derivatives are studied for potential biological activities and therapeutic applications.

  • Medicine: : Explored for its potential as a pharmacologically active compound.

  • Industry: : Utilized in the manufacture of specialized materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : It may target enzymes, receptors, or other biomolecules, depending on its structural modifications.

  • Pathways Involved: : The exact pathways vary based on its application but generally involve key biochemical pathways influenced by its chemical structure.

Comparison with Similar Compounds

Compared to similar compounds, 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, offering distinct chemical reactivity and biological activity.

List of Similar Compounds

  • 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyridine

  • 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)thiazole

This compound’s versatility and potential make it a subject of extensive research and industrial interest.

Properties

IUPAC Name

3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-11-12(2)21-10-23(17(11)25)9-15(24)22-6-3-13(8-22)26-16-14(7-18)19-4-5-20-16/h4-5,10,13H,3,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSFXWBDJYLPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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